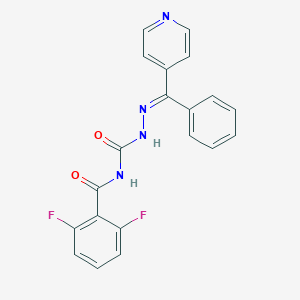![molecular formula C48H42O7 B287816 2,2'-Oxybis[(2'-{methoxymethoxy}-1,1'-binaphthalen-2-yloxy)ethylene]](/img/structure/B287816.png)
2,2'-Oxybis[(2'-{methoxymethoxy}-1,1'-binaphthalen-2-yloxy)ethylene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'2,2'-Oxybis[(2'-{methoxymethoxy}-1,1'-binaphthalen-2-yloxy)ethylene]' is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as OBN or BINOXE and is a chiral molecule that belongs to the family of bis(oxazoline) ligands. OBN has a broad range of applications in various fields, including catalysis, asymmetric synthesis, and material science.
Mecanismo De Acción
The mechanism of action of OBN in catalysis involves the coordination of the OBN ligand to a transition metal catalyst. The chiral environment created by the OBN ligand around the metal center leads to the formation of enantiomerically pure products. The exact mechanism of action of OBN in other applications, such as material science, is still under investigation.
Biochemical and Physiological Effects:
OBN has not been extensively studied for its biochemical and physiological effects. However, studies have shown that OBN is non-toxic and does not exhibit any significant adverse effects on living organisms. OBN has been used as a chiral auxiliary in the synthesis of bioactive compounds, indicating its potential use in medicinal chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using OBN in lab experiments include its high yield synthesis, ease of use, and enantiomeric purity. OBN has been shown to be an effective ligand for various catalytic reactions, making it a valuable tool for synthetic chemists. However, the limitations of OBN include its high cost and limited availability.
Direcciones Futuras
For OBN research include the investigation of its potential applications in material science, medicinal chemistry, and other fields. The development of new synthetic methods for OBN and its derivatives could lead to the discovery of new applications for this compound. The use of OBN in the synthesis of chiral materials and the development of new catalytic reactions could also be explored. Overall, OBN is a promising compound with a broad range of potential applications, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
The synthesis of OBN involves the reaction of 2,2'-oxybis(ethanol) with 2'-{methoxymethoxy}-1,1'-binaphthalene-2-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield OBN. The synthesis of OBN is a straightforward process and can be carried out on a large scale with high yields.
Aplicaciones Científicas De Investigación
OBN has been extensively studied for its potential applications in various fields. In the area of catalysis, OBN has been used as a chiral ligand for transition metal-catalyzed reactions. OBN has been shown to be an effective ligand for the asymmetric hydrogenation of various substrates, including ketones, imines, and enamides. OBN has also been used as a chiral auxiliary in the synthesis of chiral compounds.
Propiedades
Nombre del producto |
2,2'-Oxybis[(2'-{methoxymethoxy}-1,1'-binaphthalen-2-yloxy)ethylene] |
|---|---|
Fórmula molecular |
C48H42O7 |
Peso molecular |
730.8 g/mol |
Nombre IUPAC |
1-[2-(methoxymethoxy)naphthalen-1-yl]-2-[2-[2-[1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]ethoxy]naphthalene |
InChI |
InChI=1S/C48H42O7/c1-49-31-54-43-25-21-35-13-5-9-17-39(35)47(43)45-37-15-7-3-11-33(37)19-23-41(45)52-29-27-51-28-30-53-42-24-20-34-12-4-8-16-38(34)46(42)48-40-18-10-6-14-36(40)22-26-44(48)55-32-50-2/h3-26H,27-32H2,1-2H3 |
Clave InChI |
WWVMUWVQPWTPQD-UHFFFAOYSA-N |
SMILES |
COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCCOCCOC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)OCOC |
SMILES canónico |
COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCCOCCOC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287733.png)
![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287734.png)
![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287736.png)

![N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide](/img/structure/B287743.png)



![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287750.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)


